molecular formula C13H8FNO B2583327 2-(2-Fluorophenoxy)benzonitrile CAS No. 156783-71-0

2-(2-Fluorophenoxy)benzonitrile

Cat. No.: B2583327
CAS No.: 156783-71-0
M. Wt: 213.211
InChI Key: DKSKNOWZNGOGEY-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)benzonitrile is a fluorinated aromatic compound characterized by a benzonitrile core substituted with a 2-fluorophenoxy group. Its IUPAC name is 2-(2-fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile, with CAS Registry Number 918880-40-7 . The molecule combines a nitrile group, a fluorinated aromatic ether, and a thiazolopyrimidine moiety, making it structurally versatile for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(2-fluorophenoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO/c14-11-6-2-4-8-13(11)16-12-7-3-1-5-10(12)9-15/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSKNOWZNGOGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(2-Fluorophenoxy)benzonitrile involves the reaction of 2-fluorophenol with 2-chlorobenzonitrile in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction typically proceeds under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of fluorobenzonitriles, including this compound, often involves the halogen exchange reaction. This process uses chlorobenzonitriles and an alkali metal fluoride, catalyzed by quaternary ammonium compounds, to introduce the fluoro-substituent into the aromatic system .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the derivative or formulation used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity and properties of benzonitrile derivatives are highly dependent on substituent patterns. Key structural analogs include:

Compound Name Substituents/Features Key Applications/Findings Reference
2-(2-Fluorophenoxy)benzonitrile 2-fluorophenoxy, thiazolopyrimidine Potential bioactive applications (exact data not reported)
4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) Chlorophenyl, triazole Cytotoxic activity (IC₅₀: 27.1 ± 1.2 μg/ml in MCF-7; 14.5 ± 2.1 μg/ml in MDA-MB-231)
4-[2-(4-Methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1h) Methoxyphenyl, triazole High activity against T47D cells (IC₅₀: 14.3 ± 1.1 μg/ml)
2-Fluoro-4-(4-fluorophenyl)benzonitrile Bifluorinated biphenyl Pharmaceutical intermediate (structural analog for drug design)
4-[(2-Fluorophenyl)amino]benzonitrile 2-fluoroaniline substitution Synthetic precursor for heterocyclic compounds
2-Fluoro-6-(4-methylphenoxy)benzonitrile Methylphenoxy, fluorine Intermediate in agrochemicals or polymers

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Fluorine and nitrile groups enhance stability and influence electronic properties. For example, 2-fluorobenzonitrile derivatives exhibit distinct vibronic and cationic features due to fluorine's electronegativity .
  • Biological Activity : Triazole-substituted analogs (e.g., compounds 1c, 1h) show potent cytotoxicity, suggesting that heterocyclic substituents enhance binding to cellular targets .
  • Positional Effects : In ferrocene derivatives (e.g., 2FMAB vs. 3FMAB), the position of substituents (ortho vs. meta) alters binding modes with radicals, highlighting the importance of regiochemistry .
Cytotoxicity and Anticancer Potential
  • Compound 1c : Demonstrated superior activity against breast cancer cell lines (MCF-7, MDA-MB-231), likely due to the chlorophenyl group enhancing lipophilicity and target affinity .
  • Compound 1h : Methoxy substitution improved activity against hormone-sensitive T47D cells, possibly through estrogen receptor interactions .
  • SARS-CoV-2 Mpro Inhibitors : Benzonitrile derivatives with chloro-propoxyphenyl (compound 5) or cyclopropylmethoxy groups (compound 26) showed inhibitory effects, with cyclopropyl enhancing metabolic stability .
Radical Scavenging
  • 3FMAB : Exhibited chemical interaction with DPPH radicals (binding constant = 1.45 × 10⁴ M⁻¹), while 2FMAB relied on electrostatic interactions, underscoring substituent position effects .

Physicochemical and Electronic Properties

  • Fluorine Impact : Fluorine substitution in 2-fluorobenzonitrile increases dipole moments and alters π-electron distribution, affecting solubility and reactivity .
  • Nitrile Group : The nitrile moiety enables participation in click chemistry and hydrogen bonding, critical for drug design (e.g., dihydrofuropyrimidine derivatives as HIV inhibitors) .

Biological Activity

2-(2-Fluorophenoxy)benzonitrile is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticonvulsant activities, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H10FN Molecular Formula \text{C}_{13}\text{H}_{10}\text{F}\text{N}\quad \text{ Molecular Formula }

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to this compound. A significant focus has been on its derivatives, which have shown promising results against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of fluoroaryl compounds, derivatives of this compound exhibited notable inhibition zones against Staphylococcus aureus. The results indicated varying degrees of effectiveness, with some compounds achieving inhibition zones up to 16 mm .

CompoundInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
MA-11151532 µM
MA-11161664 µM
Control--

The study concluded that the presence of fluorine in the phenyl group enhances antibacterial activity, suggesting a structure-activity relationship that merits further investigation .

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity associated with derivatives of this compound. A series of synthesized compounds were tested for their efficacy in preventing seizures.

Research Findings

A study published in PubMed highlighted that certain derivatives demonstrated significant anticonvulsant activity in both pentylenetetrazol (PTZ) and maximal electroshock (MES) models. The mechanism appears to involve interaction with benzodiazepine receptors .

CompoundPTZ Model ActivityMES Model Activity
Compound 3SignificantSignificant
Other DerivativesVariableVariable

The results indicate that modifications to the structure can lead to enhanced anticonvulsant effects, emphasizing the importance of chemical substitutions in drug design.

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial in understanding how modifications to the chemical structure influence biological activity. The introduction of fluorine atoms has been shown to enhance both antimicrobial and anticonvulsant properties, as evidenced by comparative studies .

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